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Compound of Interest

Compound Name: Xanthiazone

Cat. No.: B150639 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Xanthine, a purine

base found in most human body tissues and fluids. The following sections detail its Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic

characteristics, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure

of a material. Below is a summary of proton (¹H) and carbon-13 (¹³C) NMR data for Xanthine in

various deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for Xanthine

Chemical Shift (ppm) Solvent Frequency (MHz)

7.89 Water 500

7.72 D₂O -

7.716 D₂O (pH 10.5) 400

Table 2: ¹³C NMR Spectroscopic Data for Xanthine[1][2]
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Chemical Shift (ppm) Solvent Frequency (MHz)

156.50, 152.38, 149.81,

141.47, 107.76
DMSO-d6 100.7

163.34, 162.00, 158.02,

142.74, 116.26
D₂O (pH 10.5) -

163.34, 161.996, 158.024,

142.734, 116.264
D₂O 400

A general procedure for obtaining NMR spectra of a compound like Xanthine is as follows:

Sample Preparation: A small amount of the Xanthine sample is dissolved in a deuterated

solvent (e.g., D₂O or DMSO-d6) in an NMR tube. The concentration is typically in the

millimolar range.

Instrument Setup: The NMR spectrometer is calibrated and tuned for the specific nucleus to

be observed (¹H or ¹³C). Key parameters such as the acquisition time, relaxation delay, and

number of scans are set.

Data Acquisition: The prepared sample tube is placed in the spectrometer's magnet, and the

NMR experiment is initiated. The free induction decay (FID) signal is recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

resulting spectrum is then phased, baseline-corrected, and referenced to an internal

standard (e.g., DSS for D₂O).

Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is used to determine the molecular weight and

elemental composition of a compound.

Table 3: Mass Spectrometry Data for Xanthine
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m/z Ionization Mode Technique

153.0407 Positive -

151.0261 Negative -

152 Electron Ionization GC-MS

Note: The monoisotopic mass of Xanthine is 152.0334 g/mol .[3]

A generalized protocol for the mass spectrometric analysis of Xanthine is outlined below:

Sample Introduction: The sample can be introduced into the mass spectrometer in various

ways depending on the technique. For Gas Chromatography-Mass Spectrometry (GC-MS),

the sample is first vaporized and passed through a GC column for separation before entering

the mass spectrometer. For direct infusion, the sample is dissolved in a suitable solvent and

introduced directly.

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method

for GC-MS.

Mass Analysis: The resulting ions are separated in the mass analyzer according to their

mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values. The presence of hypoxanthine and

xanthine in skeletal muscle has been demonstrated by high-resolution mass spectrometry,

where dry pulverized tissue was introduced directly into the mass spectrometer.[4]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the interaction of infrared radiation with matter by absorption,

emission, or reflection. It is used to identify and study chemical substances.

Table 4: Key IR Absorption Bands for Xanthine[5][6]
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Wavenumber (cm⁻¹) Assignment

3501 N-H stretching vibration

3485 N-H stretching vibration

3444 N-H stretching vibration

The following is a general procedure for obtaining an IR spectrum of a solid sample like

Xanthine:

Sample Preparation: A small amount of the solid sample is finely ground and mixed with

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly

on the ATR crystal.

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr

pellet) is recorded to subtract any atmospheric and instrumental interferences.

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Xanthine: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150639#spectroscopic-data-for-xanthiazone-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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